

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Squalene

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## Compound of Interest

Compound Name: Squalene

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## Introduction

**Squalene** (C<sub>30</sub>H<sub>50</sub>) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2][3] It is a polyunsaturated hydrocarbon characterized by six non-conjugated double bonds, which are responsible for its high reactivity.[2] This guide provides an in-depth overview of the core physical and chemical properties of pure **squalene**, complete with quantitative data, experimental methodologies, and visual representations of its key reactions and related processes.

## Physical Properties of Pure Squalene

**Squalene** is a colorless to slightly yellow, oily liquid with a faint, agreeable odor.[4] It is hydrophobic and practically insoluble in water, but soluble in many organic solvents.

## Tabulated Physical Properties

The following table summarizes the key physical properties of pure **squalene**, compiled from various sources.

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C <sub>30</sub> H <sub>50</sub>	-	-	
Molar Mass	410.72	g/mol	-	
Appearance	Clear, slightly yellow liquid	-	Room Temperature	
Odor	Faint, agreeable	-	-	
Density	0.858	g/cm <sup>3</sup>	20 °C	
	0.858	g/mL	25 °C	
Melting Point	-75	°C	-	
	-5	°C	-	
Boiling Point	285	°C	25 mmHg	
	285	°C	3.3 kPa	
	248-252	°C	4 Torr	
Refractive Index	1.494	-	20 °C, nD	
	1.4956	-	20 °C, nD	
	1.4990	-	20 °C	
Viscosity	12	cP	20 °C	
	12	cP	25 °C	
Flash Point	>230	°F	-	
Solubility in Water	Practically insoluble (<0.1 g/100 mL at 19 °C)	-	-	
Solubility in Organic Solvents	Soluble in ether, petroleum ether, acetone, carbon	-	-	

tetrachloride,  
chloroform, and  
other non-polar  
solvents. Slightly  
soluble in  
ethanol and  
glacial acetic  
acid.

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## Experimental Protocols for Determining Physical Properties

Standard analytical methods are employed to determine the physical properties of lipids like **squalene**.

- **Density:** The density of **squalene** is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a controlled temperature.
- **Melting and Boiling Points:** The melting point can be determined using a melting point apparatus, where the temperature at which the substance transitions from a solid to a liquid is observed. The boiling point is measured at a specific pressure (often under vacuum to prevent decomposition) using distillation apparatus, noting the temperature at which the liquid boils.
- **Refractive Index:** A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light travels through the material. This is a common technique for identifying and checking the purity of oils.
- **Viscosity:** The viscosity of **squalene** can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer, which measure the fluid's resistance to flow at a given temperature.
- **Solubility:** Solubility is determined by mixing **squalene** with a specific solvent and observing the point at which no more **squalene** will dissolve, often expressed in g/100 mL or as qualitative terms (e.g., soluble, insoluble). For water solubility, techniques like titration with

water until cloudiness appears can be used to determine the solubilization limit in the presence of surfactants.

## Chemical Properties and Reactions of Pure Squalene

**Squalene**'s chemical reactivity is primarily dictated by its six carbon-carbon double bonds, making it susceptible to oxidation, hydrogenation, and cyclization reactions.

### Chemical Structure

**Squalene** is an all-trans isoprenoid. Its IUPAC name is (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracos-2,6,10,14,18,22-hexaene.

Caption: Key chemical reactions of **squalene**.

### Oxidation

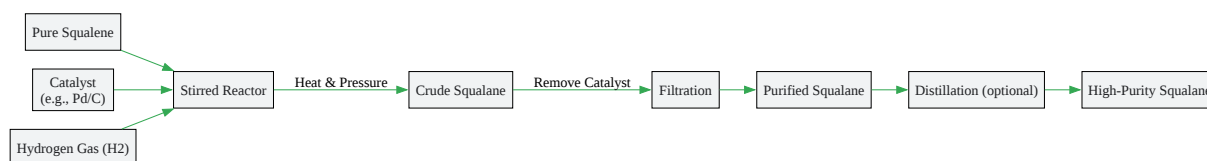
Due to its numerous double bonds, **squalene** is prone to oxidation when exposed to air, light, and other oxidizing agents.

- **Reaction with Oxygen (Autoxidation):** In the presence of oxygen, **squalene** can undergo autoxidation to form various hydroperoxides. This process can lead to the formation of a viscous liquid, similar to linseed oil.
- **Reaction with Ozone (Ozonolysis):** **Squalene** reacts readily with ozone. The reaction proceeds via the Criegee mechanism, where ozone adds across the double bonds to form primary ozonides, which then decompose into a variety of carbonyl compounds such as aldehydes and ketones. Products of **squalene** ozonolysis include acetone, 6-methyl-5-hepten-2-one (6-MHO), and 4-oxopentanal (4-OPA).
- **Reaction with Hydroxyl Radicals:** The reaction of **squalene** with hydroxyl (OH) radicals is initiated by the addition of OH to the double bonds, forming hydroxyalkyl radicals. This can lead to the formation of various functionalized and fragmentation products.

### Hydrogenation

**Squalene** can be catalytically hydrogenated to produce squalane ( $C_{30}H_{62}$ ), a fully saturated hydrocarbon. Squalane is much more stable and resistant to oxidation than **squalene**, making it a preferred ingredient in cosmetics and pharmaceuticals.

- **Catalysts:** Common catalysts for this reaction include palladium on carbon (Pd/C) and nickel-based catalysts.
- **Reaction Conditions:** The hydrogenation is typically carried out under hydrogen pressure and at elevated temperatures. For example, solvent-free hydrogenation can be achieved using a Pd-supported catalyst on carbon nanotubes at 20 bar  $H_2$  and 120 °C. Another method uses a sol-gel-entrapped Pd catalyst under milder conditions of 3 bar  $H_2$  and 70 °C. Industrial processes may involve a two-stage hydrogenation, starting at a lower pressure (e.g., 5 bar  $H_2$ ) and finishing at a higher pressure (e.g., 30 bar  $H_2$ ) to ensure complete saturation.



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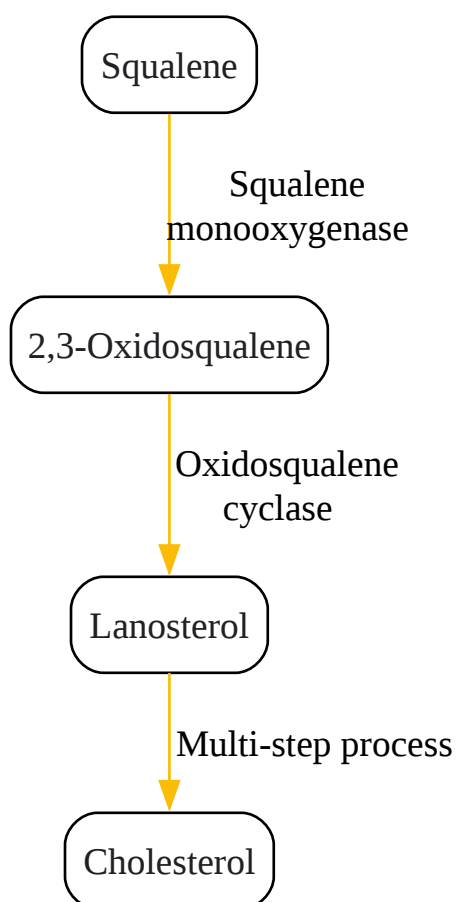
Caption: General workflow for the hydrogenation of **squalene** to squalane.

## Cyclization

In biological systems, **squalene** undergoes enzymatic cyclization to form a variety of pentacyclic triterpenes, including sterols and hopanoids.

- **Sterol Biosynthesis:** In eukaryotes, **squalene** is first epoxidized to 2,3-oxidosqualene by **squalene** monooxygenase. This intermediate is then cyclized by oxidosqualene cyclase to form lanosterol in animals and fungi, or cycloartenol in plants. Lanosterol is a precursor to cholesterol and other steroids.

- Hopanoid Biosynthesis: In some bacteria, **squalene** is directly cyclized by **squalene**-hopene cyclase (SHC) to form hopene, which can be further converted to other hopanoids. This complex reaction involves the formation of five rings and nine stereocenters in a single enzymatic step.



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Caption: Simplified pathway of cholesterol biosynthesis from **squalene**.

## Experimental Protocols for Chemical Analysis

A variety of analytical techniques are used to identify, quantify, and characterize **squalene** and its reaction products.

- Chromatography:

- Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a common method for the separation and quantification of **squalene** in various matrices, such as olive oil.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of **squalene** and its derivatives.
- Spectroscopy:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR): NMR is a powerful tool for elucidating the chemical structure of **squalene** and its reaction products.
  - Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in **squalene** and its derivatives, such as the C=C double bonds and, in its oxidation products, hydroxyl (O-H) and carbonyl (C=O) groups.
  - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of **squalene** and its derivatives, aiding in their identification. High-resolution mass spectrometry (HR-MS) is particularly useful for analyzing the complex mixture of products from **squalene** oxidation.

## Conclusion

Pure **squalene** is a highly reactive triterpene with a unique set of physical and chemical properties. Its unsaturated nature makes it a valuable precursor for the synthesis of more stable compounds like squalane and a key intermediate in the biosynthesis of essential molecules like cholesterol. Understanding its properties and reactivity is crucial for its application in the pharmaceutical, cosmetic, and nutraceutical industries. The methodologies outlined in this guide provide a framework for the analysis and manipulation of this important biomolecule.

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